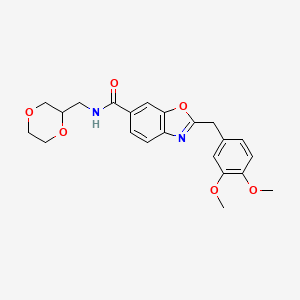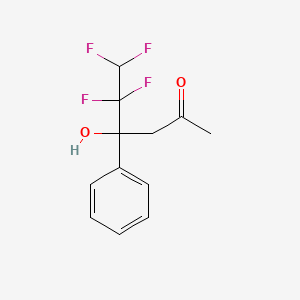![molecular formula C17H27N3O4S B5069392 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide, also known as Sunitinib, is a small molecule drug that has been used in the treatment of various types of cancers. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
作用機序
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. By blocking the activity of these enzymes, this compound prevents the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory properties and to modulate the immune system.
実験室実験の利点と制限
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain assays. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide. One area of research is the development of new derivatives of this compound that have improved potency and selectivity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of cancer.
合成法
The synthesis of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide involves several steps. The starting material for the synthesis is 3-nitro-4-methoxybenzoic acid, which is converted to the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminobutyl)-N-methylamine to form the key intermediate, N-[2-(diethylamino)ethyl]-4-[(3-methoxyphenyl)methylamino]-3-nitrobenzamide. The nitro group in this intermediate is then reduced to an amino group using palladium on carbon. Finally, the amino group is protected with dimethylsulfamoyl chloride to form this compound.
科学的研究の応用
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathways of VEGFR, PDGFR, and c-KIT. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
特性
IUPAC Name |
3-[1-(dimethylsulfamoyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)20-11-9-14(10-12-20)7-8-17(21)18-15-5-4-6-16(13-15)24-3/h4-6,13-14H,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXARDMCEPFIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5069312.png)

![3-(1-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5069324.png)



![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)
![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)
![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)
![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)
![1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5069373.png)
![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)

